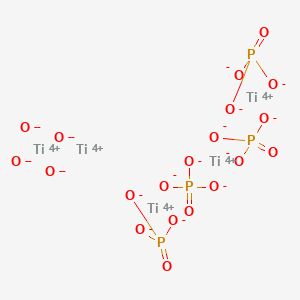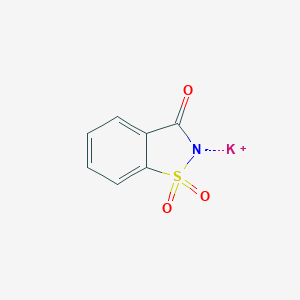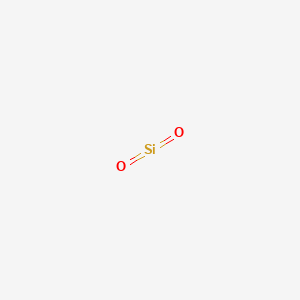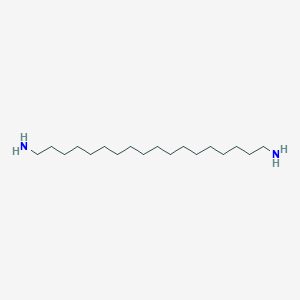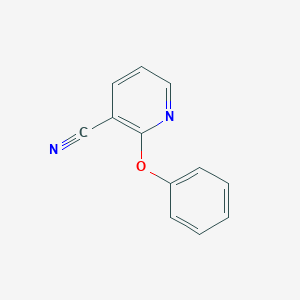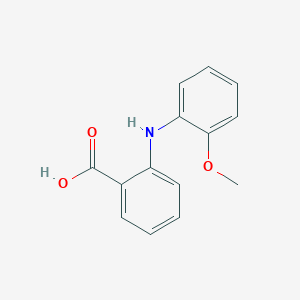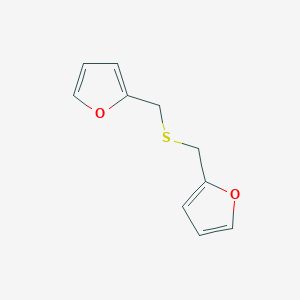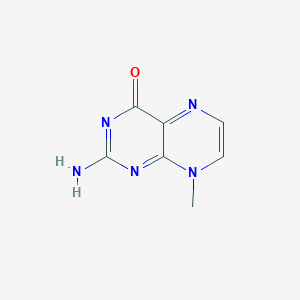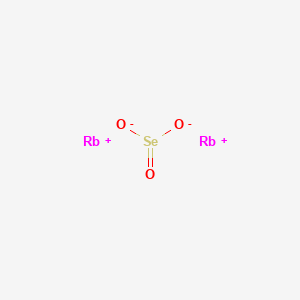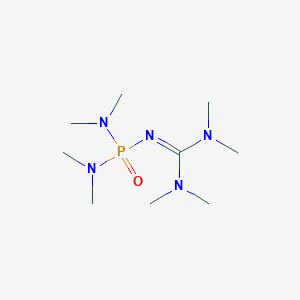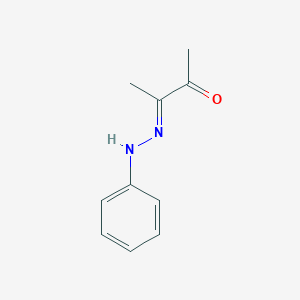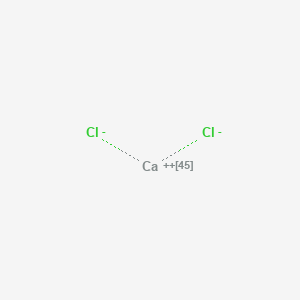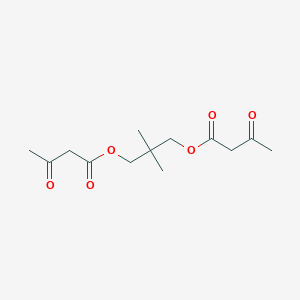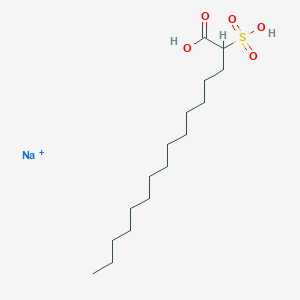
Sodium hydrogen sulphonatopalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen sulphonatopalmitate, also known as SPS, is a synthetic anionic surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized by the reaction of palmitic acid and sodium hydrogensulfite. SPS is widely used in various fields of research due to its unique properties, such as its ability to solubilize hydrophobic molecules and its high stability in different conditions.
Mécanisme D'action
The mechanism of action of Sodium hydrogen sulphonatopalmitate is based on its ability to solubilize hydrophobic molecules. Sodium hydrogen sulphonatopalmitate molecules have a hydrophobic tail and a hydrophilic head, which allows them to form micelles in aqueous solutions. The hydrophobic tails of Sodium hydrogen sulphonatopalmitate molecules surround the hydrophobic molecules, while the hydrophilic heads remain in the aqueous phase. This results in the formation of a stable complex, which enhances the solubility and bioavailability of hydrophobic molecules.
Effets Biochimiques Et Physiologiques
Sodium hydrogen sulphonatopalmitate has been shown to have various biochemical and physiological effects. It has been reported to enhance the stability and bioavailability of drugs, proteins, and other hydrophobic molecules. Sodium hydrogen sulphonatopalmitate has also been shown to enhance the growth of cells in cell culture media. Additionally, Sodium hydrogen sulphonatopalmitate has been reported to have antimicrobial properties, which make it useful in various formulations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Sodium hydrogen sulphonatopalmitate is its ability to solubilize hydrophobic molecules, which makes it useful in various formulations. It is also highly stable in different conditions, which makes it suitable for use in different fields of research. However, Sodium hydrogen sulphonatopalmitate has some limitations, such as its potential toxicity and its interference with some analytical techniques.
Orientations Futures
There are several future directions for the use of Sodium hydrogen sulphonatopalmitate in scientific research. One of the future directions is the development of new formulations that use Sodium hydrogen sulphonatopalmitate as a solubilizing agent for hydrophobic molecules. Another future direction is the use of Sodium hydrogen sulphonatopalmitate in the development of new drug delivery systems. Additionally, there is a need for further research to investigate the potential toxicity and environmental impact of Sodium hydrogen sulphonatopalmitate.
Méthodes De Synthèse
Sodium hydrogen sulphonatopalmitate is synthesized by the reaction of palmitic acid and sodium hydrogensulfite. The reaction takes place in an aqueous solution under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, resulting in the formation of Sodium hydrogen sulphonatopalmitate. The purity of the final product is determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
Sodium hydrogen sulphonatopalmitate is widely used in various fields of scientific research, including pharmaceuticals, biotechnology, and cosmetics. It is used as a solubilizing agent for hydrophobic molecules, such as drugs and proteins. Sodium hydrogen sulphonatopalmitate is also used as an emulsifying agent in various formulations to improve stability and bioavailability. Additionally, Sodium hydrogen sulphonatopalmitate is used in cell culture media to enhance the growth of cells.
Propriétés
Numéro CAS |
10538-20-2 |
|---|---|
Nom du produit |
Sodium hydrogen sulphonatopalmitate |
Formule moléculaire |
C16H32NaO5S+ |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
sodium;2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);/q;+1 |
Clé InChI |
WWJAQYAUWBSHAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
10538-20-2 |
Synonymes |
sodium hydrogen sulphonatopalmitate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



